2-Hydroxy-4-oxopentanoic acid

説明

Synthesis Analysis

2-Hydroxy-4-oxopentanoic acid and its derivatives can be synthesized through various methods. For instance, optical 2-benzyl-5-hydroxy-4-oxopentanoic acids have been synthesized and evaluated for inhibitory activity against carboxypeptidase A, highlighting their potential in biochemical applications (Wang et al., 2010). Moreover, direct asymmetric hydrogenation has been employed to achieve 2-hydroxy-4-arylbutanoic acids, demonstrating a method for obtaining enantiomerically enriched products (Zhu et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-hydroxy-4-oxopentanoic acid derivatives has been studied extensively. Crystallographic analyses reveal how resonance-assisted hydrogen bonds between oxime and carboxyl groups influence the structure of related compounds, offering insights into the molecular configurations of keto-carboxylic acids (Maurin et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of 2-hydroxy-4-oxopentanoic acid is characterized by its involvement in various reactions, such as the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, showcasing the compound's versatility in organic synthesis (Yuan, 2006). Additionally, its role in the mass spectrometric characterization and the study of gas-phase ion fragmentation mechanisms provides valuable information on its stability and decomposition pathways (Kanawati et al., 2008).

Physical Properties Analysis

The physical properties of 2-hydroxy-4-oxopentanoic acid derivatives, such as their crystal structures and thermal stability, have been a subject of research. For example, the crystal structure of levulinic acid, a closely related compound, has been determined, offering insights into the intermolecular interactions and stability of similar compounds (Hachuła et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-hydroxy-4-oxopentanoic acid, including its reactivity and interaction with other molecules, have been explored through studies on the synthesis and characterization of related compounds. Investigations into the resonance-assisted hydrogen bonds and their impact on the chemical behavior of keto-carboxylic acids provide a deeper understanding of the compound's chemical properties (Maurin et al., 1995).

科学的研究の応用

Crystal Structure and Hydrogen Bonding : Levulinic acid is close to planar and interacts via hydrogen bonds in crystal form, forming C(7) chains along a specific axis. This property is significant in crystallography and molecular interaction studies (Hachuła et al., 2013).

Inhibitory Activity Against Carboxypeptidase A : Derivatives of 2-Hydroxy-4-oxopentanoic acid, specifically 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers, have been synthesized and shown to inhibit carboxypeptidase A, an enzyme crucial in protein metabolism. The study provides insights into enzyme inhibition and potential therapeutic applications (Wang et al., 2010).

Mass Spectrometry Characterization and Fragmentation Mechanisms : 4-Oxopentanoic acid's fragmentation pathways were elucidated using collision-induced dissociation experiments and density functional theory, contributing to our understanding of small organic compound behavior in mass spectrometry (Kanawati et al., 2008).

Synthesis of Functionalized Pyroglutamic Acids : A study described a general procedure to access 3-hydroxy-4-oxopentanoic acid derivatives, highlighting its use in synthesizing functionalized pyroglutamic acids. This study is relevant in organic chemistry and pharmaceutical synthesis (Gilley et al., 2008).

Alkylation of Pyruvate Kinase : 5-Chloro-4-oxopentanoic acid has been used to modify pyruvate kinase, revealing insights into the enzyme's structure and function, which is important in biochemistry and enzymology (Chalkley & Bloxham, 1976).

Metabolism in Pancreatic Islets : The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets has been studied, providing insights into metabolic processes in islet cells (Hutton et al., 1979).

Asymmetric Hydrogenation : Research on the asymmetric hydrogenation of certain acids to produce 2-hydroxy-4-arylbutanoic acids using a Ru catalyst has implications in synthetic organic chemistry and the production of pharmaceutical intermediates (Zhu et al., 2010).

Hydrogen Bonds in Oxime Structures : The crystal structures of oximes derived from 2-oxopentanoic acid have been analyzed, which is significant in structural chemistry and the study of molecular interactions (Maurin et al., 1995).

Synthesis of Naphthoic Acid Derivatives : The oxidation of 5-aryl-3-oxopentanoic acid esters or amines has been used to develop a new synthesis method for substituted 2-hydroxy-1-naphthoic acid esters and amides, important in organic synthesis (Citterio et al., 1990).

Enzymatic Processes in Bacterial Degradation : Stereospecific enzymes in the degradation of aromatic compounds by bacteria have been studied, providing insights into microbial catabolism and potential applications in bioremediation and bioengineering (Collinsworth et al., 1973).

作用機序

Target of Action

The primary target of 2-Hydroxy-4-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is the enzyme 4-oxalocrotonate decarboxylase . This enzyme plays a crucial role in the metabolic pathways of certain bacteria .

Mode of Action

4-Hydroxy-2-oxovalerate is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . This interaction results in the removal of a carboxyl group from 4-oxalocrotonate, producing 4-hydroxy-2-oxovalerate .

Biochemical Pathways

The compound is involved in the metabolic pathway of certain bacteria. It is degraded by 4-hydroxy-2-oxovalerate aldolase , forming acetaldehyde and pyruvate . Additionally, it can be reversibly dehydrated by 2-oxopent-4-enoate hydratase to form 2-oxopent-4-enoate .

Result of Action

The action of 2-Hydroxy-4-oxopentanoic acid results in the formation of acetaldehyde and pyruvate, two key molecules in various metabolic pathways . These molecules can further be metabolized to produce energy or serve as precursors for other biochemical reactions.

特性

IUPAC Name |

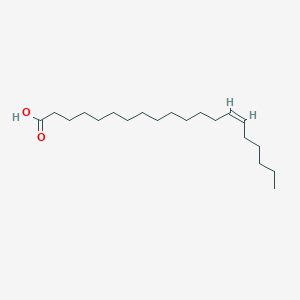

2-hydroxy-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSNVMMGKAPSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435556 | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Hydroxy-4-oxopentanoic acid | |

CAS RN |

54031-97-9 | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54031-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key reactions involving 2-(2-arylethyl)-2-hydroxy-4-oxopentanoic acid as a starting material for heterocycle synthesis?

A: 2-(2-Arylethyl)-2-hydroxy-4-oxopentanoic acid (1) serves as a versatile precursor for synthesizing various heterocyclic compounds. [, ]

- Dehydration to furanones: Treatment of 1 with hydrochloric acid and acetic acid leads to dehydration, yielding 3-(2-arylethyl)-5-hydroxy-5-methyl-2(5H)-furanones (4). [, ]

- Formation of pyridazin-3-ones: Both 1 and 4 readily react with hydrazine to produce pyridazin-3-ones (7), highlighting their utility in constructing six-membered nitrogen-containing heterocycles. [, ]

- Further derivatization of pyridazin-3-ones: The synthesized pyridazin-3-ones (specifically 3-chloropyridazines, 11) can be further derivatized:

- Reaction with semicarbazide yields s-triazolo[4,3-b]pyridazin-3-ones (12). [, ]

- Treatment with sodium azide provides tetrazolo[1,5-b]pyridazines (15). [, ]

- Reaction with phenylacetylhydrazine forms 3-benzyl-6-phenyl-8-(2-phenyl-ethyl)-s-triazolo[4,3-b]pyridazine (13) via the intermediate 14. Notably, 14 exhibits tautomeric equilibrium between enol-hydrazine and keto-hydrazine forms, as confirmed by 1H and 13C NMR spectroscopy. [, ]

Q2: What challenges were encountered during the synthesis of 3-alkoxy-pyridazines from 3-chloropyridazines?

A: Attempts to synthesize 3-alkoxy-pyridazines (18) by reacting 3-chloropyridazines (11) with sodium alkoxide did not yield the desired product. Instead, N-allyl compounds (17) were obtained, indicating a preference for N-alkylation over O-alkylation under these reaction conditions. [, ] This highlights the importance of carefully considering reaction conditions and potential side reactions when utilizing these compounds in synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。